molecular formula C15H18N2O3 B5873227 N-(4-ethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(4-ethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No.: B5873227
M. Wt: 274.31 g/mol
InChI Key: BGSKUWWQBPATNQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as A-843277, is a chemical compound that belongs to the isoxazole class of compounds. It has been studied for its potential applications in the field of medicine and drug discovery.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. This inhibition leads to a decrease in the excitability of neurons, resulting in a reduction in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic effects in animal models of neuropathic pain. It has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-ethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. Another advantage is its low toxicity profile, which makes it safe for use in animal studies. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-(4-ethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. One possible direction is the development of new pain medications based on its analgesic properties. Another possible direction is the study of its anti-inflammatory effects, which may have applications in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective pain medications.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide involves the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate, followed by the addition of methyl hydrazinecarboxylate and isobutyl chloroformate. The resulting product is then treated with sodium hydroxide to yield the final product, this compound.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been studied for its potential applications in the field of medicine, especially in the treatment of neuropathic pain. It has been shown to have analgesic effects in animal models of neuropathic pain, making it a promising candidate for the development of new pain medications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-4-13-14(10(3)20-17-13)15(18)16-11-6-8-12(9-7-11)19-5-2/h6-9H,4-5H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSKUWWQBPATNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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